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mAChR-IN-1 hydrochloride

Cat. No.: B3012272
M. Wt: 524.8 g/mol
InChI Key: LZPQCDPVLUEOSL-UHFFFAOYSA-N
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Description

Overview of Muscarinic Acetylcholine (B1216132) Receptors (mAChRs) in Biological Systems Research

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily, which are integral to a vast array of physiological processes. wikipedia.org In research, they are studied to understand their involvement in functions ranging from cognitive processes like learning and memory to autonomic functions such as heart rate regulation and smooth muscle contraction. wikipedia.orgfrontiersin.org The ubiquitous nature of these receptors makes them a significant area of investigation for potential therapeutic interventions in various diseases. mdpi.com

Characterization of mAChR Subtypes (M1-M5) in Research Paradigms

Five distinct subtypes of muscarinic acetylcholine receptors, designated M1 through M5, have been identified through molecular cloning. mdpi.com These subtypes exhibit unique tissue distribution and couple to different intracellular signaling pathways. mdpi.com

M1, M3, and M5 receptors are often grouped as the "M1-like" receptors. They primarily couple to Gq/11 proteins, leading to the activation of phospholipase C. This, in turn, mobilizes intracellular calcium and activates protein kinase C. frontiersin.orgmdpi.com The M1 receptor is highly abundant in the brain and is crucial for cognitive functions. frontiersin.org M3 receptors are widely expressed in smooth muscles and glandular tissues, mediating contraction and secretion. wikipedia.org The precise functions of the M5 receptor are still under active investigation. wikipedia.org

M2 and M4 receptors constitute the "M2-like" group and are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cellular cyclic AMP (cAMP) levels. frontiersin.org M2 receptors are famously found in the heart, where they mediate the slowing of heart rate, and also act as presynaptic autoreceptors that inhibit further acetylcholine release. frontiersin.org M4 receptors are primarily located in the central nervous system and are implicated in the modulation of neurotransmitter release. mdpi.com

The development of subtype-selective ligands is a significant challenge due to the highly conserved nature of the acetylcholine binding site across all five subtypes. mdpi.com However, researchers utilize knockout animal models and the available selective antagonists to parse the specific roles of each subtype in health and disease. mdpi.com

Functional Classification of mAChR-IN-1 Hydrochloride as an Antagonist

This compound is functionally classified as a potent antagonist of muscarinic acetylcholine receptors. medchemexpress.comglpbio.comadooq.commedchemexpress.com This classification is based on its ability to inhibit the action of acetylcholine at these receptors. In research settings, an antagonist like this compound binds to the receptor but does not elicit the conformational change necessary for a biological response. Instead, it blocks the binding of the endogenous agonist, acetylcholine, thereby preventing receptor activation. This inhibitory action makes it a valuable tool for studying the consequences of blocking muscarinic signaling pathways.

Quantitative Antagonistic Efficacy in Research Paradigms (e.g., IC50 values)

The potency of an antagonist is a critical parameter in research, and it is often quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the antagonist required to inhibit 50% of a specific biological response, in this case, the activity of muscarinic acetylcholine receptors. For this compound, it has been determined to be a potent antagonist with an IC50 of 17 nM. medchemexpress.comglpbio.comadooq.commedchemexpress.com This low nanomolar value indicates that a very small concentration of the compound is needed to effectively block mAChR function, highlighting its high affinity for the receptor.

Table 1: Antagonistic Efficacy of this compound

Compound Target IC50 (nM)
This compound Muscarinic Acetylcholine Receptor (mAChR) 17 medchemexpress.comglpbio.comadooq.commedchemexpress.com

Significance of mAChR Antagonists as Research Probes

Muscarinic acetylcholine receptor antagonists, including this compound, are indispensable tools in pharmacological research. Their significance lies in their ability to selectively block specific receptor subtypes, which allows for the detailed investigation of the physiological and pathophysiological roles of these receptors.

The systemic administration of non-selective mAChR antagonists like atropine (B194438) and scopolamine (B1681570) has been foundational in demonstrating the broad impact of the muscarinic system on functions such as learning, memory, and autonomic control. frontiersin.org However, the lack of subtype selectivity in these older compounds often leads to a wide range of effects, making it difficult to attribute a specific outcome to the blockade of a single receptor subtype. frontiersin.org

The development of more selective antagonists has been a major advancement. By targeting individual mAChR subtypes, researchers can more precisely dissect their contributions to various biological processes. For instance, selective M1 antagonists are used to probe the role of this subtype in cognitive functions and neurodegenerative diseases, while M3-selective antagonists are crucial for studying smooth muscle physiology and diseases like chronic obstructive pulmonary disease (COPD). nih.govpnas.org Similarly, selective antagonists for M2 and M4 receptors are vital for understanding their roles in cardiac function and central nervous system disorders, respectively. frontiersin.orgacs.org

In essence, mAChR antagonists serve as molecular scalpels, enabling scientists to inactivate specific components of the cholinergic system and observe the resulting effects. This approach is fundamental to identifying new therapeutic targets and advancing our understanding of the intricate signaling networks that govern health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26ClIN2O2 B3012272 mAChR-IN-1 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPQCDPVLUEOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Machr in 1 Hydrochloride Action

Investigation of mAChR-IN-1 Hydrochloride Binding Interactions

This compound is identified as a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a reported IC50 of 17 nM. medchemexpress.com The mAChRs are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. nih.govnih.gov There are five distinct subtypes of mAChRs, designated M1 through M5, which are encoded by separate genes. d-nb.info These subtypes exhibit different tissue distributions and couple to various intracellular signaling pathways. d-nb.infonih.gov The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 subtypes preferentially couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase. nih.govd-nb.infonih.gov

Characterization of Orthosteric versus Allosteric Binding Site Interactions

The binding of ligands to mAChRs can occur at two distinct sites: the orthosteric site and the allosteric site. nih.gov The orthosteric site is the binding pocket for the endogenous ligand, acetylcholine, and is highly conserved across all five mAChR subtypes. nih.govnih.gov This high degree of conservation makes the development of subtype-selective orthosteric ligands challenging. nih.govfrontiersin.org

In contrast, allosteric sites are topographically distinct from the orthosteric site and are generally less conserved, offering an opportunity for the development of more selective drugs. nih.govnih.gov Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the affinity and/or efficacy of orthosteric ligands. biorxiv.org Some allosteric ligands can even activate the receptor on their own, a phenomenon known as allosteric agonism. nih.govnih.gov

While detailed studies specifically characterizing the binding of this compound as either orthosteric or allosteric are not prevalent in the provided search results, the high potency (IC50 of 17 nM) suggests a strong interaction with the receptor. medchemexpress.com Generally, antagonists can act at either the orthosteric or allosteric site. nih.gov Given the challenges in achieving selectivity with orthosteric ligands, it is plausible that this compound could interact with an allosteric site to exert its antagonistic effects. frontiersin.org However, without direct experimental evidence, this remains speculative.

Structural Basis of Ligand Recognition and Receptor Conformation

The binding of a ligand to a muscarinic receptor involves specific interactions with amino acid residues within the binding pocket, which in turn stabilizes particular conformational states of the receptor. scbt.com

Role of Conserved Residues in this compound Binding

The orthosteric binding pocket of mAChRs is formed by residues located in the transmembrane (TM) domains III, V, VI, and VII. nih.gov A key asparagine residue in TM VI (Asn507 in the rat m3 receptor) is characteristic of the muscarinic receptor family and is crucial for the binding of certain antagonists. nih.gov Similarly, a layer of tyrosine residues can form an aromatic cap that restricts the dissociation of bound ligands. nih.govresearchgate.net While the specific residues that interact with this compound are not detailed in the search results, its potent antagonism suggests a high-affinity interaction with key residues within a binding pocket, which could be either the orthosteric or an allosteric site.

Influence on Receptor Conformational States

Ligand binding induces conformational changes in the receptor, which is the basis for signal transduction. scbt.com Allosteric modulators, in particular, are known to stabilize distinct receptor conformations that may not be accessible with orthosteric ligands alone. biorxiv.org For example, the allosteric modulator LY2119620 has been shown to induce substantial structural changes in both the extracellular and G-protein coupling domains of the M2 receptor. biorxiv.org As an antagonist, this compound would be expected to bind to the receptor and stabilize an inactive conformation, thereby preventing its activation by acetylcholine. However, the specific conformational changes induced by this compound have not been elucidated in the available information.

Modulation of Intracellular Signaling Pathways by this compound

As a muscarinic antagonist, the primary role of this compound is to block the intracellular signaling pathways that are normally activated by acetylcholine or other muscarinic agonists. The specific pathways affected would depend on the G protein to which the particular mAChR subtype is coupled.

For M1, M3, and M5 receptors, which couple to Gq/11, antagonism by this compound would prevent the activation of phospholipase Cβ (PLCβ). d-nb.infonih.gov This would, in turn, inhibit the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov Consequently, the downstream effects of IP3-mediated calcium mobilization from intracellular stores and DAG-dependent activation of protein kinase C (PKC) would be blocked. nih.govembopress.org

For M2 and M4 receptors, which couple to Gi/o, this compound would prevent the inhibition of adenylyl cyclase, thereby maintaining cellular levels of cyclic AMP (cAMP). nih.govnih.gov

Furthermore, mAChRs can transactivate other receptor systems, such as the epidermal growth factor receptor (EGFR). embopress.org For instance, M1 receptor activation can lead to the tyrosine phosphorylation and activation of the EGFR in a PKC-dependent manner. embopress.org By blocking the initial M1 receptor activation, this compound would also inhibit this transactivation and its downstream consequences, such as the modulation of ion channel activity. embopress.org

G Protein Coupling Modulation (Gq/11, Gi/o, Gs) in Research Models

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that are fundamental in mediating the effects of acetylcholine throughout the central and peripheral nervous systems. wikipedia.orgnih.gov These receptor subtypes exhibit preferential coupling to different families of heterotrimeric G proteins, which dictates the downstream signaling pathway initiated upon their activation. nih.govfrontiersin.org

The M1, M3, and M5 receptor subtypes predominantly couple to G proteins of the Gq/11 family. wikipedia.orgnih.govcas.cz Activation of these receptors by an agonist leads to the activation of Gq/11. In contrast, the M2 and M4 receptor subtypes preferentially couple to G proteins of the Gi/o family. wikipedia.orgnih.gov Agonist binding to M2 and M4 receptors results in the activation of Gi/o, which is typically inhibitory to certain downstream effectors. frontiersin.orgcas.cz While less common, under certain experimental conditions, such as high receptor expression levels, mAChRs can also couple to Gs proteins, leading to the stimulation of adenylyl cyclase. nih.govpnas.org

As a potent mAChR antagonist, this compound is expected to bind to these receptors and prevent acetylcholine-induced activation of their respective G protein signaling pathways. By occupying the binding site, it would inhibit the agonist-driven dissociation of the G protein heterotrimer and subsequent downstream signaling events mediated by Gαq/11, Gαi/o, or Gαs subunits.

Table 1: G Protein Coupling of Muscarinic Acetylcholine Receptor Subtypes

Receptor Subtype Primary G Protein Family Cellular Response
M1 Gq/11 Excitatory
M2 Gi/o Inhibitory
M3 Gq/11 Excitatory
M4 Gi/o Inhibitory
M5 Gq/11 Excitatory

This table summarizes the primary G protein coupling for each mAChR subtype, which dictates their main signaling output. wikipedia.orgnih.govcas.cz

Impact on Second Messenger Systems

The activation of different G protein families by mAChRs leads to the modulation of various effector enzymes and the subsequent production or inhibition of second messengers. These small intracellular molecules are critical for amplifying the initial receptor signal and orchestrating a cellular response. The antagonist nature of this compound implies it will prevent these changes in second messenger levels.

A primary signaling pathway for the Gq/11-coupled M1, M3, and M5 receptors involves the activation of Phospholipase C (PLC). cas.czuio.no Activated Gαq/11 stimulates PLC, which then catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govatsjournals.org This enzymatic reaction generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com IP3 is a soluble molecule that diffuses into the cytoplasm, while DAG remains in the plasma membrane. atsjournals.org

By blocking the activation of M1, M3, and M5 receptors, this compound would inhibit the Gq/11-mediated activation of PLC. Consequently, the production of IP3 and DAG would be suppressed, preventing the initiation of their respective downstream effects.

The modulation of adenylyl cyclase activity, and therefore the intracellular concentration of cyclic AMP (cAMP), is a key function of the Gi/o-coupled M2 and M4 receptors. wikipedia.orgfrontiersin.org When an agonist activates these receptors, the liberated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the rate of cAMP synthesis from ATP. cas.czuio.no

Conversely, mAChR activation can also lead to an increase in cAMP levels through more complex mechanisms. pnas.org For instance, Gβγ subunits released from Gi/o proteins can sometimes stimulate specific isoforms of adenylyl cyclase. pnas.org Additionally, Gq/11-coupled receptor activation can lead to increased intracellular calcium, which can stimulate calcium-sensitive adenylyl cyclase isoforms. pnas.orgcitius.technology

As an antagonist, this compound would prevent the ACh-mediated modulation of adenylyl cyclase. This would block both the M2/M4-mediated inhibition of the enzyme and the more complex pathways that can lead to its stimulation, thereby stabilizing cAMP levels that would otherwise be altered by muscarinic receptor activity. nih.gov

The regulation of intracellular calcium (Ca2+) concentration is a critical downstream effect of activating Gq/11-coupled muscarinic receptors. nih.gov The second messenger IP3, produced following PLC activation, binds to and opens IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum. nih.govembopress.org This binding event triggers the release of Ca2+ from these intracellular stores into the cytoplasm, causing a rapid and significant increase in the cytosolic Ca2+ concentration. nih.govnih.gov This Ca2+ signal is a versatile messenger that regulates a multitude of cellular processes. In some cellular contexts, mAChR activation can also modulate the influx of extracellular calcium through plasma membrane channels. pnas.org

By preventing the activation of M1, M3, and M5 receptors and the subsequent production of IP3, this compound effectively blocks the primary mechanism for muscarinic-induced release of calcium from intracellular stores. This action would prevent the rise in cytosolic Ca2+ that is a hallmark of Gq/11-coupled receptor signaling. nih.govnih.gov

Table 2: Second Messenger Systems Modulated by mAChR Subtypes

Receptor Subtype G Protein Effector Enzyme Second Messenger(s)
M1, M3, M5 Gq/11 Phospholipase C (PLC) ↑ IP3, ↑ DAG
M2, M4 Gi/o Adenylyl Cyclase (AC) ↓ cAMP

This table outlines the canonical second messenger pathways associated with the two main families of muscarinic receptors. cas.czuio.nomdpi.com

Downstream Kinase Cascades (e.g., Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK))

The second messengers generated by mAChR activation trigger further signaling events by activating various protein kinases. These enzymes phosphorylate target proteins, altering their activity and leading to the final cellular response.

The membrane-bound second messenger DAG, along with the increased intracellular Ca2+, synergistically activates members of the Protein Kinase C (PKC) family. cas.czembopress.org Activated PKC phosphorylates a wide array of substrate proteins on serine and threonine residues, influencing processes such as ion channel activity, gene expression, and cell growth. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) cascade is another major signaling pathway that can be modulated by mAChR activation. nih.gov The activation of MAPK pathways, such as the Extracellular signal-Regulated Kinase (ERK) pathway, can be initiated through multiple mechanisms downstream of mAChRs. This can be dependent on G protein subunits (both α and βγ), PKC activation, and changes in intracellular Ca2+. nih.govjneurosci.org For example, in some cells, mAChR-mediated increases in intracellular Ca2+ can activate the p38 MAPK cascade. physiology.org The MAPK/ERK pathway, in particular, is a crucial regulator of transcription and cell proliferation. nih.govpnas.org

Given that this compound is an antagonist, it would block the initial receptor activation step required to trigger these kinase cascades. By preventing the production of DAG and the modulation of intracellular Ca2+, it would inhibit the activation of PKC. atsjournals.org Similarly, by blocking the G protein and second messenger signals that link mAChRs to the MAPK pathways, it would prevent the subsequent activation of kinases like ERK and p38. nih.govphysiology.org

Methodologies for Investigating Machr in 1 Hydrochloride Function in Vitro

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity and selectivity of mAChR-IN-1 hydrochloride for the different subtypes of muscarinic receptors. These assays typically involve the use of radiolabeled ligands that bind to the receptors and the measurement of how this compound competes with these radioligands.

Radioligand Binding Studies for Affinity and Selectivity Determination

Radioligand binding studies are a cornerstone in the characterization of receptor ligands like this compound. They provide quantitative data on the compound's affinity (Ki) for different receptor subtypes, which is essential for understanding its potency and selectivity profile.

While specific equilibrium binding studies detailing the saturation binding of a radiolabeled version of this compound are not extensively published, the general methodology involves incubating cell membranes expressing a specific muscarinic receptor subtype with increasing concentrations of the radioligand until equilibrium is reached. Non-specific binding is determined by adding a high concentration of an unlabeled competitor, such as atropine (B194438). The specific binding is then plotted against the radioligand concentration to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) nih.gov.

Competition binding assays are the primary method used to determine the affinity of unlabeled ligands like this compound. In these experiments, a fixed concentration of a radioligand is incubated with cell membranes expressing a specific muscarinic receptor subtype in the presence of varying concentrations of the unlabeled competitor (this compound). The ability of this compound to displace the radioligand from the receptor is measured, and the concentration that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Initial characterization of mAChR-IN-1 (referred to as 4-iododexetimide) demonstrated its potent interaction with muscarinic receptors, exhibiting an IC50 of 17 nM in a competition binding assay against the radioligand [3H]quinuclidinyl benzilate ([3H]QNB) in rat forebrain homogenates acs.org. More detailed studies have since been conducted to determine its affinity for each of the five human muscarinic receptor subtypes (M1-M5) expressed in Chinese Hamster Ovary (CHO) cells. In these assays, this compound was found to have a high affinity for all five subtypes, with a notable preference for the M1 receptor snmjournals.org.

Muscarinic Receptor SubtypeKi (pM) snmjournals.org
M1337
M21330
M32300
M4631
M51380

Functional Cell-Based Assays

Functional cell-based assays are employed to assess the pharmacological action of this compound, specifically whether it acts as an agonist or an antagonist at muscarinic receptors. These assays measure the cellular response following receptor activation or blockade. For muscarinic receptors, common functional readouts include changes in intracellular calcium levels and the accumulation of cyclic AMP (cAMP).

Based on functional assays, this compound has been characterized as a potent muscarinic receptor antagonist acs.orgsnmjournals.org. In a GTPγS binding assay, which measures the functional activation of G-proteins upon receptor stimulation, 4-iododexetimide was shown to inhibit the acetylcholine-evoked response across all five muscarinic receptor subtypes, confirming its antagonist properties snmjournals.org. The potency of this antagonism, represented by IC50 values, showed a preference for the M1 receptor subtype snmjournals.org.

Muscarinic Receptor SubtypeIC50 (nM) snmjournals.org
M131
M2631
M3158
M480
M5631

Calcium Mobilization Assays in Cultured Cells

The M1, M3, and M5 muscarinic receptor subtypes are coupled to Gq/11 proteins, which, upon activation, stimulate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations. Calcium mobilization assays are therefore a direct measure of the functional activity of these receptor subtypes. In a typical assay, cultured cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. The addition of a muscarinic agonist will induce an increase in fluorescence, indicating a rise in intracellular calcium. To test the antagonist activity of this compound, cells would be pre-incubated with the compound before the addition of an agonist. A reduction in the agonist-induced fluorescence signal would indicate that this compound is blocking the receptor.

Cyclic AMP Accumulation Assays

The M2 and M4 muscarinic receptor subtypes are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). To measure the antagonist effect of this compound on these receptors, a cAMP accumulation assay is used. In this assay, adenylyl cyclase is first stimulated with an agent such as forskolin to increase basal cAMP levels. The addition of a muscarinic agonist will then cause a decrease in cAMP. To determine the antagonist properties of this compound, cells would be pre-treated with the compound before the addition of the agonist. An attenuation of the agonist-induced decrease in cAMP levels would confirm the antagonistic activity of this compound at M2 and M4 receptors.

Reporter Gene Assays for Pathway Activation

Reporter gene assays are fundamental tools for quantifying the activation or inhibition of specific signal transduction pathways initiated by G protein-coupled receptors (GPCRs), such as mAChRs. These assays typically involve genetically modified cell lines that co-express a specific mAChR subtype and a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element that is activated by a downstream signaling molecule.

Muscarinic receptor subtypes are linked to distinct signaling cascades. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and subsequent release of intracellular calcium. bpsbioscience.combpsbioscience.com This calcium flux can activate transcription factors like the Nuclear Factor of Activated T-cells (NFAT). In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. bpsbioscience.combpsbioscience.comnih.gov

To investigate the antagonist activity of this compound, a common approach is to use a HEK293 cell line stably expressing a specific human mAChR subtype (e.g., M1) and a luciferase reporter gene driven by an NFAT response element. bpsbioscience.com In this system, the application of a muscarinic agonist like carbachol will activate the M1 receptor, leading to an increase in intracellular calcium and subsequent NFAT-mediated luciferase expression. The potency of this compound as an antagonist is determined by its ability to inhibit the agonist-induced luciferase activity in a concentration-dependent manner. The half-maximal inhibitory concentration (IC₅₀) can then be calculated, providing a quantitative measure of the compound's efficacy.

Assay Component Description Purpose in Studying this compound
Cell Line HEK293 cells stably expressing a single mAChR subtype (e.g., M1, M2, M3, M4, or M5).Provides a specific and controlled system to study the compound's effect on an individual receptor subtype.
Reporter Construct A plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a specific response element (e.g., NFAT for Gq pathways, CRE for Gi/o pathways).To provide a quantifiable output (light signal) that correlates with the activation or inhibition of the signaling pathway.
Muscarinic Agonist A known mAChR activator, such as Carbachol or Oxotremorine M. bpsbioscience.comTo stimulate the receptor and establish a baseline signal that can be inhibited by the antagonist.
This compound The compound under investigation.To determine its ability to block the agonist-induced signal, thereby quantifying its antagonist potency (IC₅₀).

Electrophysiological Techniques

Electrophysiology encompasses a set of techniques that measure the electrical properties of cells and tissues, providing direct insight into ion channel function and synaptic communication. ualberta.cadrexel.edu These methods are crucial for understanding how this compound affects neuronal excitability and network activity.

Whole-Cell Patch-Clamp Recordings for Ion Channel Modulation

The whole-cell patch-clamp technique is a powerful electrophysiological method that allows for the recording of ionic currents across the entire membrane of a single cell. plymsea.ac.uknih.govspringernature.com This technique is instrumental in investigating how mAChR modulation affects the activity of various ion channels, such as calcium (Ca²⁺) and potassium (K⁺) channels, which are critical for controlling neuronal excitability. nih.govnih.gov

In a typical experiment, a glass micropipette with a very fine tip is sealed onto the membrane of a neuron or a cell expressing mAChRs. A brief pulse of suction is then applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior. nih.gov This configuration allows the experimenter to control the membrane potential (voltage-clamp) and measure the resultant ion currents, or to control the injected current (current-clamp) and measure the membrane potential.

To study this compound, a researcher would first record baseline ion channel activity. Then, a muscarinic agonist is applied to the cell, which would typically modulate the activity of specific ion channels (e.g., inhibit N-type Ca²⁺ channels). nih.gov Subsequently, this compound is co-applied with the agonist. If the compound is an effective antagonist, it will reverse or prevent the agonist-induced changes in ion channel currents. For example, studies have used this technique to show that selective M1 antagonists can inhibit the potentiation of NMDA receptor currents by muscarinic agonists in hippocampal pyramidal cells. nih.gov

Parameter Description Relevance to this compound
Voltage-Clamp The cell's membrane potential is held constant by the amplifier.Allows for the direct measurement of ionic currents flowing through channels that are modulated by mAChR activity.
Current-Clamp The current injected into the cell is controlled by the amplifier.Allows for the measurement of changes in the cell's membrane potential (e.g., depolarization or hyperpolarization) in response to mAChR modulation.
Agonist Application A known mAChR agonist is perfused onto the recorded cell.Induces a change in ion channel activity (e.g., inhibition of Ca²⁺ currents) mediated by the receptor. nih.gov
Antagonist Application This compound is applied before or during agonist application.Its ability to block or reverse the agonist's effect on ion currents demonstrates its function as a receptor antagonist.

Analysis of Synaptic Transmission in Isolated Neuronal Preparations

Investigating the effects of this compound on synaptic transmission often involves using isolated neuronal preparations, such as brain slices (e.g., from the hippocampus). These preparations maintain the local neuronal circuitry, allowing for the study of synaptic events like excitatory postsynaptic potentials (EPSPs) and long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov

Muscarinic receptors are known to be key modulators of synaptic plasticity. For instance, the activation of M1 mAChRs can enhance hippocampal LTP. nih.gov To assess the role of this compound, field EPSPs (fEPSPs) are recorded from a population of neurons in a brain slice. A stimulating electrode is used to activate a pathway (e.g., the Schaffer collaterals in the hippocampus), and a recording electrode measures the response in a target area (e.g., the CA1 region).

After establishing a stable baseline of synaptic transmission, an LTP-inducing protocol (e.g., high-frequency stimulation) is delivered. The experiment can be performed in the presence of a muscarinic agonist to observe the modulatory effect on LTP. The addition of this compound would be expected to antagonize this modulation. By comparing the magnitude of LTP in the presence and absence of the compound, researchers can determine its impact on synaptic plasticity. Similar paradigms can be used to study its effects on basal synaptic transmission at both central and neuromuscular synapses. nih.gov

Molecular and Biochemical Characterization

Molecular and biochemical techniques are essential for characterizing the cellular environment in which this compound acts. These methods provide information on the expression levels of different mAChR subtypes and the status of downstream signaling molecules.

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for mAChR Subtype Gene Expression

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique used to measure the amount of specific messenger RNA (mRNA) transcripts in a sample. frontiersin.org This method is crucial for determining the gene expression profile of the five different mAChR subtypes (M1-M5) in the specific cells or tissues being studied. nih.govresearchgate.net

The procedure begins with the extraction of total RNA from the sample, followed by reverse transcription to synthesize complementary DNA (cDNA). The qPCR reaction then amplifies the cDNA target corresponding to a specific mAChR subtype using subtype-specific primers. A fluorescent dye that binds to double-stranded DNA allows for the quantification of the amplified product in real-time.

Knowing the relative expression of mAChR subtypes is critical for interpreting the pharmacological effects of a non-selective antagonist like this compound. For example, if a cell type primarily expresses M2 and M3 receptors, its response to the antagonist will be dictated by the blockade of these specific subtypes. nih.gov RT-qPCR data provides the necessary context for understanding the compound's functional effects observed in other assays. This technique has been used, for example, to subtype small cell lung cancer based on the expression of specific transcription factors. mdpi.com

Step Description Purpose
RNA Extraction Isolation of total RNA from cells or tissue.To obtain the genetic material for analysis.
Reverse Transcription Synthesis of cDNA from the RNA template.To create a stable DNA copy of the mRNA that can be amplified.
qPCR Amplification Amplification of specific mAChR subtype cDNA using specific primers and a fluorescent probe/dye.To quantify the initial amount of mRNA for each mAChR subtype.
Data Analysis Calculation of relative gene expression levels, often normalized to a housekeeping gene.To determine the relative abundance of M1-M5 mRNA transcripts in the sample.

Western Blot Analysis for mAChR Protein Expression and Phosphorylation States

Western blot analysis is a widely used biochemical technique to detect and quantify specific proteins in a sample. It is used to confirm that mAChR subtype mRNA expression translates to protein expression and to investigate the phosphorylation state of key signaling proteins downstream of receptor activation. researchgate.netresearchgate.netthermofisher.com

For protein expression analysis, cell or tissue lysates are prepared and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is incubated with a primary antibody specific to an mAChR subtype (e.g., an anti-M1 receptor antibody). A secondary antibody linked to an enzyme or fluorophore is then used to detect the primary antibody, generating a signal that can be quantified.

Immunofluorescence and Confocal Microscopy for Subcellular Localization

Immunofluorescence and confocal microscopy are powerful techniques used to visualize the subcellular distribution of specific proteins, such as muscarinic acetylcholine (B1216132) receptors (mAChRs), within cells. These methods are instrumental in determining whether treatment with a ligand, such as this compound, alters the localization of mAChR subtypes. For instance, these techniques can reveal if the antagonist induces receptor internalization from the cell surface to intracellular compartments.

The process begins with culturing cells that endogenously or exogenously express the mAChR subtype of interest. Following treatment with this compound, the cells are fixed to preserve their structure. They are then permeabilized to allow antibodies to access intracellular proteins. A primary antibody that specifically binds to the target mAChR subtype is introduced. Subsequently, a secondary antibody, which is conjugated to a fluorescent molecule (a fluorophore), is added. This secondary antibody binds to the primary antibody, thereby tagging the receptor with a fluorescent label.

Confocal microscopy is then employed to acquire high-resolution, three-dimensional images of the stained cells. This technique uses a pinhole to eliminate out-of-focus light, allowing for the optical sectioning of the cell and precise localization of the fluorescent signal. By imaging the distribution of the mAChR-associated fluorescence, researchers can determine the receptor's location within the cell, such as on the plasma membrane or within endosomes or other organelles. Co-staining with markers for specific cellular compartments can further refine this analysis. For example, studies on M1 mAChRs have successfully used immunofluorescence to distinguish between cell surface and intracellular receptor populations researchgate.net. The availability of specific antibodies, such as those for the M2 and M3 receptors, facilitates these investigations medchemexpress.com.

Table 1: Key Components in an Immunofluorescence Protocol for mAChR Localization
ComponentPurposeExample
Cell LineBiological system for expressing the target receptor.N1E-115 neuroblastoma cells or HEK-293 cells expressing a specific mAChR subtype.
Primary AntibodyBinds specifically to the target protein (mAChR subtype).Rabbit anti-M1 mAChR polyclonal antibody.
Secondary AntibodyBinds to the primary antibody and carries a fluorescent tag.Goat anti-rabbit IgG conjugated with Alexa Fluor 488 (green fluorescence).
Nuclear StainStains the cell nucleus to provide a reference point.DAPI (4',6-diamidino-2-phenylindole), stains blue.
MicroscopeAcquires high-resolution images of the fluorescently labeled cells.Laser-scanning confocal microscope.

Advanced Cellular Models

To dissect the specific effects of this compound, researchers utilize advanced cellular models that offer greater precision than cell lines expressing multiple receptor subtypes. These models are essential because most tissues and cell types express more than one type of mAChR, making it difficult to assign a pharmacological effect to a single subtype nih.gov.

Use of mAChR Subtype-Specific Knockout (KO) Cell Lines

The development of subtype-selective muscarinic ligands has historically been challenging due to the highly conserved nature of the acetylcholine binding site across all five receptor subtypes nih.gov. A powerful strategy to overcome this is the use of cell lines in which the gene for a specific mAChR subtype has been deleted, known as knockout (KO) cell lines.

By systematically testing this compound in a panel of cell lines, each lacking one of the five mAChR subtypes (M1 KO, M2 KO, etc.), researchers can precisely determine the compound's selectivity profile. For example, if this compound is an M1 receptor antagonist, its antagonistic effects would be observed in wild-type cells and in M2, M3, M4, and M5 KO cell lines, but would be absent in the M1 KO cell line. This "loss-of-function" approach provides definitive evidence of the drug's target. This genetic approach has been successfully applied in generating mutant mouse strains deficient in each mAChR subtype, which has been instrumental in clarifying the physiological roles of each receptor nih.gov.

Table 2: Hypothetical Experimental Design Using mAChR KO Cell Lines to Determine Selectivity of this compound
Cell LinemAChR Subtypes PresentExpected Outcome of Antagonist Activity Assay
Wild-Type (WT)M1, M2, M3, M4, M5 (hypothetical)Antagonism observed.
M1 Knockout (M1 KO)M2, M3, M4, M5No antagonism (if compound is purely M1 selective).
M2 Knockout (M2 KO)M1, M3, M4, M5Antagonism observed (if compound is M1 selective).
M3 Knockout (M3 KO)M1, M2, M4, M5Antagonism observed (if compound is M1 selective).
M4 Knockout (M4 KO)M1, M2, M3, M5Antagonism observed (if compound is M1 selective).
M5 Knockout (M5 KO)M1, M2, M3, M4Antagonism observed (if compound is M1 selective).

Heterologous Expression Systems for Receptor Characterization

Heterologous expression systems involve introducing the genetic code for a single, specific protein of interest into a host cell that does not natively express it. For mAChR research, cell lines such as Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used. These cells provide a "blank slate" for studying the function of a single mAChR subtype in isolation.

By transfecting these cells with the DNA for a single mAChR subtype (e.g., M1), a stable cell line that exclusively expresses that receptor can be created. These engineered cell lines are invaluable for characterizing the pharmacological properties of compounds like this compound. Researchers can perform a variety of functional assays to measure the compound's potency and efficacy at a specific receptor subtype without interference from other mAChRs.

For Gq/11-coupled receptors (M1, M3, M5), assays often measure the release of intracellular calcium following receptor activation nih.gov. For Gi/o-coupled receptors (M2, M4), assays typically measure the inhibition of adenylyl cyclase and the resulting decrease in cyclic adenosine monophosphate (cAMP) levels nih.gov. By performing these assays in the presence of an agonist and varying concentrations of this compound, a precise measure of its antagonistic activity (such as its IC₅₀ value) at that specific receptor can be determined adooq.commedchemexpress.com.

Table 3: Components of a Heterologous Expression System for mAChR Characterization
ComponentDescriptionPurpose in Studying this compound
Host Cell LineA cell line with low to no endogenous mAChR expression.Provides a controlled environment to study a single receptor subtype (e.g., HEK-293, CHO).
Expression VectorA circular piece of DNA (plasmid) containing the gene for a specific mAChR subtype.Delivers the genetic code for the target receptor into the host cell for expression.
Functional AssayA method to measure the downstream signaling of receptor activation.Quantifies the antagonistic potency of this compound (e.g., calcium flux for M1, cAMP measurement for M2).
AgonistA known receptor-activating compound.Stimulates the receptor to provide a baseline signal that can be inhibited by the antagonist (e.g., Carbachol, Acetylcholine).

Research on Machr in 1 Hydrochloride and Machr Function in Vivo Animal Models

Investigation of Cholinergic System Modulation in Animal Models

The administration of a potent mAChR antagonist like mAChR-IN-1 hydrochloride in animal models provides a powerful tool to investigate the modulation of the cholinergic system. Its effects are multifaceted, influencing both the release of acetylcholine (B1216132) and the subsequent signal transmission.

Effects on Acetylcholine Release and Turnover

The release of acetylcholine from cholinergic nerve terminals is regulated by a sophisticated negative feedback mechanism involving presynaptic autoreceptors. In many brain regions, including the hippocampus and cortex, these are predominantly of the M2 subtype, while in the striatum, the M4 subtype is the major inhibitory autoreceptor nih.gov. When acetylcholine is released into the synapse, it can bind to these presynaptic receptors, which in turn inhibits further ACh release.

A muscarinic antagonist like this compound blocks these inhibitory autoreceptors. This action disinhibits the neuron, leading to an increase in the evoked release of acetylcholine into the synapse nih.govnih.gov. In vivo microdialysis studies in rats have demonstrated that blocking M2 autoreceptors with selective antagonists leads to a significant elevation of extracellular acetylcholine levels in the hippocampus nih.govnih.gov. Therefore, a primary effect of administering a potent mAChR antagonist in an animal model is an enhanced turnover and release of acetylcholine from presynaptic terminals.

Table 1: Expected Effect of this compound on Acetylcholine Release

Brain RegionPredominant AutoreceptorEffect of Antagonist BlockadeResulting Acetylcholine (ACh) Level
Hippocampus / CortexM2Blockade of negative feedbackIncreased Release
StriatumM4Blockade of negative feedbackIncreased Release

Modulation of Cholinergic Neurotransmission

While blocking presynaptic autoreceptors increases the concentration of ACh in the synapse, the defining function of an antagonist is to block postsynaptic receptors. These postsynaptic receptors (primarily M1, M3, and M5 subtypes) are responsible for transducing the cholinergic signal into a cellular response in the next neuron wikipedia.org.

Therefore, the administration of this compound produces a complex modulatory effect on cholinergic neurotransmission. Despite the higher levels of available acetylcholine, the signal is ultimately inhibited because the postsynaptic receptors are unable to be activated. This blockade prevents the downstream signaling cascades, such as the activation of phospholipase C by M1 and M3 receptors, which are crucial for neuronal excitability . The net result in the target tissue is a functional blockade of cholinergic signaling, which is the basis for the physiological and behavioral effects observed in animal models.

Table 2: Dual Effects of this compound on the Cholinergic Synapse

Synaptic LocationAction of AntagonistFunctional Outcome
Presynaptic Terminal (Autoreceptor)Blocks inhibitory feedbackIncreased ACh Release
Postsynaptic Membrane (Target Receptor)Blocks signal receptionInhibition of Cholinergic Neurotransmission

Assessment of Physiological and Neurobiological Phenomena in Research Models

By inducing a state of cholinergic blockade, mAChR antagonists are invaluable for studying the role of the muscarinic system in various complex behaviors and states.

Studies on Cognitive Processes and Learning Mechanisms (e.g., spatial memory paradigms)

The cholinergic system is fundamentally involved in cognitive functions, including learning, memory, and attention bms.com. The M1 receptor subtype, which is highly expressed in the hippocampus and cortex, is considered critical for these processes nih.gov. In animal research, non-selective mAChR antagonists like scopolamine (B1681570) are widely used to induce transient cognitive deficits, providing a model for studying amnesia and testing potential cognitive-enhancing therapies nih.govfrontiersin.orgpsych.ac.cn.

In spatial memory paradigms, such as the Morris water maze, administration of a muscarinic antagonist typically impairs the ability of rodents to learn and remember the location of a hidden platform nih.govresearchgate.net. Studies have shown that scopolamine-treated mice have longer escape latencies and spend less time in the target quadrant during probe trials, indicating a deficit in spatial memory retrieval nih.govresearchgate.net. Calcium imaging studies in mice have further revealed that scopolamine impairs the stability of spatial representation by hippocampal place cells nih.gov. It is expected that a potent antagonist like this compound would produce similar deficits in these cognitive tasks, making it a useful tool for investigating the cholinergic underpinnings of learning and memory.

Table 3: Representative Findings in a Spatial Memory Task (Morris Water Maze)

Treatment GroupEscape Latency (seconds)Time in Target Quadrant (%)Spatial Representation Stability
Vehicle (Control)15.2 ± 2.145.5 ± 3.8High
mAChR Antagonist48.6 ± 4.523.1 ± 2.9Low
Data are hypothetical and represent typical outcomes from studies using potent mAChR antagonists like scopolamine nih.govresearchgate.net.

Investigations into Motor Control and Locomotor Activity

Muscarinic receptors, particularly the M4 subtype in the striatum, play a crucial role in modulating motor activity nih.govacs.org. The striatum is a key node in the basal ganglia circuits that control voluntary movement, and a balance between cholinergic and dopaminergic neurotransmission is essential for normal motor function. Anticholinergic agents (mAChR antagonists) have long been used in the treatment of movement disorders like Parkinson's disease frontiersin.org.

In animal models, non-selective muscarinic antagonists can have varied effects on locomotor activity. For instance, scopolamine has been shown to induce a dose-dependent increase in locomotor activity in mice acs.org. This effect is thought to be mediated primarily through the blockade of M4 receptors, which disinhibits dopamine release and alters basal ganglia output acs.organnualreviews.org. Research using this compound would likely involve assessing changes in total distance traveled, rearing frequency, and other stereotypic behaviors in an open-field test to characterize its impact on motor control systems.

Table 4: General Effects of mAChR Antagonism on Locomotor Activity in Rodents

ParameterObserved Effect of Non-Selective Antagonist (e.g., Scopolamine)Primary Receptor Subtype Implicated
Total Distance TraveledIncreaseM4
Rearing BehaviorVariable (Dose-dependent)M1/M4
Haloperidol-induced CatalepsyReversal/ReductionM4
Findings are based on general research with non-selective and M4-selective antagonists acs.org.

Research on Arousal Regulation and Sleep/Wake Cycles

Acetylcholine is a key neurotransmitter in promoting and maintaining states of wakefulness and rapid eye movement (REM) sleep. Cholinergic neurons in the basal forebrain and brainstem are highly active during these states. The effects of acetylcholine on sleep architecture are mediated by various muscarinic receptor subtypes.

Studies in animal models using mAChR antagonists have shown significant alterations in the sleep-wake cycle. The non-selective antagonist scopolamine has been found to increase active wakefulness and slow-wave sleep (SWS) while dramatically suppressing REM sleep in rats researchgate.net. More specific research indicates that M2 receptors are particularly important for the generation of REM sleep, as selective M2 antagonists increase the latency to and decrease the amount of this sleep stage nih.gov. Conversely, M3 antagonism has been shown to reduce wakefulness and increase SWS nih.gov. Given its potent, broad-spectrum antagonist properties, this compound would be a valuable compound for studying how the integrated cholinergic system regulates the transitions between wakefulness, NREM, and REM sleep.

Table 5: Expected Impact of Non-Selective mAChR Antagonism on Sleep Architecture in Rodents

Sleep/Wake StageChange in DurationChange in Latency to Onset
WakefulnessIncreaseN/A
Non-REM (NREM) SleepIncrease (SWS)No significant change
REM SleepDecreaseIncrease
Data represent typical findings from studies using non-selective antagonists like scopolamine researchgate.netnih.gov.

Based on a thorough review of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specific and detailed outline provided.

The compound this compound is identified as a potent muscarinic cholinergic receptor (mAChR) antagonist medchemexpress.commedchemexpress.com. However, beyond this general classification, there is a lack of published in vivo research in animal models that specifically investigates the detailed topics required by the article outline.

Specifically, no research data could be located for this compound concerning:

Examination of Sensory Processing (e.g., nociception)

Modulation of Autonomic Functions (e.g., cardiovascular responses)

Regional Brain Distribution and Functional Mapping , including CNS penetration studies and its interplay with dopaminergic or glutamatergic systems.

While extensive research exists on these topics for other muscarinic receptor modulators and through the use of genetically engineered animal models, the strict instruction to focus solely on this compound prevents the inclusion of this related but distinct data. Fulfilling the request would require speculating or misattributing findings from other compounds, which would be scientifically inaccurate.

Therefore, the requested article cannot be generated with the required level of detail and scientific accuracy based on currently available research for this compound.

Genetically Engineered Animal Models in mAChR Research

Application of mAChR Subtype Knockout (KO) Mice

The generation of mice lacking specific mAChR subtypes (knockout or KO mice) has provided invaluable insights into the distinct functions of each receptor. These models have been used to study the roles of mAChRs in processes ranging from learning and memory to smooth muscle contraction. While a potent antagonist like this compound could theoretically be used in conjunction with KO mice to further probe the roles of the remaining receptors or to investigate compensatory mechanisms, there are no specific published studies documenting such experiments.

Conditional Gene Ablation Techniques for Spatiotemporal Control

Conditional gene ablation techniques, such as the Cre-Lox system, offer more precise control over gene deletion, allowing researchers to inactivate mAChR subtypes in specific cell types or at particular developmental stages. This approach overcomes some of the limitations of global knockouts. The application of this compound in animal models utilizing these advanced genetic tools would be a powerful strategy to dissect the circuit-specific functions of muscarinic signaling. However, a review of the scientific literature did not yield any studies that have specifically reported the use of this compound in this context.

Neurobiological Investigations Using this compound

The theoretical application of this compound in various neurobiological investigations is clear, given its antagonistic properties. However, a direct link to published experimental data is absent.

Studies on Neuronal Excitability and Plasticity (e.g., long-term potentiation modulation)

Muscarinic receptors are well-established modulators of neuronal excitability and synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. The blockade of mAChRs can influence these processes. While numerous studies have investigated the effects of other muscarinic antagonists on LTP, there is a lack of specific published research that has utilized this compound to probe its effects on neuronal excitability and synaptic plasticity in vivo.

Role in Glial Cell Function (e.g., astrocytes, oligodendrocyte precursor cells)

Glial cells, including astrocytes and oligodendrocyte precursor cells (OPCs), express muscarinic receptors and are responsive to cholinergic signaling. These receptors are implicated in various aspects of glial function, such as calcium signaling in astrocytes and the proliferation and differentiation of OPCs. The use of a potent antagonist like this compound could help to clarify the role of mAChRs in these processes. Nevertheless, specific studies investigating the effects of this compound on glial cell function in vivo have not been identified in the available literature.

Modulation of Immune Cell Responses and Neuroinflammation in Research Models

There is growing evidence for the role of the cholinergic system in modulating immune responses and neuroinflammation. Muscarinic receptors are expressed on various immune cells, and their activation or blockade can influence the production of inflammatory mediators. While the potential for a potent mAChR antagonist like this compound to be used in models of neuroinflammation is significant, there are no specific published reports of its use in this research area.

Future Directions in Machr in 1 Hydrochloride and Machr Research

Development of Novel Research Methodologies for mAChR System Exploration

The historical challenge in mAChR research has been the lack of ligands with high subtype selectivity, which has complicated the study of individual receptor functions. nih.gov To overcome this, researchers are increasingly turning to innovative genetic and molecular tools. The generation of mAChR subtype-knockout mice has been a significant leap forward, providing a powerful platform to definitively determine the physiological roles of each of the five subtypes (M1-M5). nih.govresearchgate.net These genetic models allow for the systematic analysis of functional deficits that arise from the absence of a specific receptor subtype, offering clearer insights than what can be achieved with pharmacological agents that may have off-target effects. researchgate.net

Future methodologies will likely involve more sophisticated genetic manipulation techniques, such as conditional knockout and knock-in models, allowing for temporal and cell-type-specific control of mAChR expression. This will enable a more nuanced understanding of receptor function in specific neuronal circuits and developmental stages. Furthermore, the application of advanced imaging techniques, including Förster resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) assays, is becoming increasingly crucial. nih.gov These methods allow for the real-time visualization of receptor activation, G protein coupling, and downstream signaling events within living cells, providing a dynamic view of mAChR function that is not possible with traditional endpoint assays. nih.gov The continued development and application of such novel sensors and reporters will be instrumental in dissecting the intricate signaling cascades initiated by mAChRs. nih.gov

Elucidating Unexplored mAChR Subtype-Specific Functions in Diverse Biological Systems

While significant progress has been made, the precise functions of each mAChR subtype in various biological systems are still being uncovered. The M1, M3, and M5 subtypes are known to couple to Gq proteins, leading to the activation of phospholipase C, while M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. nih.govnih.gov However, the full extent of their roles in both the central and peripheral nervous systems remains an active area of investigation.

For instance, the M1 mAChR is a key target for cognitive disorders, but its specific contributions to different aspects of learning and memory are still being detailed. nih.govnih.gov Similarly, while M2 and M3 receptors are known to be crucial in regulating cardiovascular and smooth muscle function respectively, their potential involvement in other physiological processes is less understood. nih.gov The use of subtype-specific knockout mice is proving invaluable in this endeavor. For example, studies in these models are helping to clarify the roles of M2 and M3 receptors in gastrointestinal motility. nih.gov Emerging research also points to the involvement of mAChRs in unexpected areas, such as the regulation of locomotion and survival in neurodegenerative diseases by M4-expressing astrocytes. biorxiv.org Future studies will likely focus on the roles of mAChRs in non-neuronal cells and their contributions to complex disease states, expanding our understanding of their physiological and pathological significance.

Advanced Approaches for Studying mAChR Ligand-Receptor Dynamics and Bias Signaling

The interaction between a ligand and its receptor is not a simple on-off switch. The concept of "biased signaling" or "functional selectivity" has emerged, where a ligand can preferentially activate one signaling pathway over another at the same receptor. nih.govunc.edu This phenomenon opens up new avenues for drug discovery, allowing for the design of ligands that selectively engage therapeutic pathways while avoiding those that cause adverse effects. nih.gov

Advanced computational and experimental techniques are being employed to understand the molecular basis of biased signaling at mAChRs. Molecular dynamics (MD) simulations provide atomic-level insights into the conformational changes that a receptor undergoes upon binding to different ligands, helping to explain how these different conformations can lead to the engagement of distinct downstream signaling partners. nih.govspringernature.com Experimentally, techniques like FRET and BRET are being used to quantify the recruitment of different G proteins and β-arrestins to the receptor in response to various ligands, providing a direct measure of signaling bias. nih.gov The development of allosteric modulators, which bind to a site on the receptor distinct from the orthosteric ligand binding site, offers another layer of complexity and opportunity. nih.gov These modulators can fine-tune the receptor's response to the endogenous ligand, acetylcholine (B1216132), and can also exhibit their own biased signaling profiles. nih.gov The study of these complex ligand-receptor interactions will be a major focus of future mAChR research.

Integration of Multi-Omics Data to Understand Cholinergic System Regulation

To gain a holistic understanding of the cholinergic system and the impact of compounds like mAChR-IN-1 hydrochloride, it is essential to move beyond single-data-point analyses. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively map the regulatory networks governed by mAChRs. nih.govrsc.org

By combining these different layers of biological information, researchers can construct detailed models of how mAChR activation or inhibition affects cellular processes on a global scale. ebi.ac.uk For example, transcriptomic analysis can reveal changes in gene expression following treatment with an mAChR antagonist, while proteomic and phosphoproteomic analyses can identify alterations in protein levels and signaling pathway activation. Metabolomic studies can then connect these molecular changes to functional outcomes at the level of cellular metabolism. mdpi.comyoutube.com The challenge lies in the effective integration and interpretation of these large and complex datasets. mdpi.com The development of sophisticated bioinformatics tools and systems biology approaches will be critical for extracting meaningful biological insights from multi-omics studies of the cholinergic system. ebi.ac.uk This integrated approach will be instrumental in identifying novel biomarkers for disease, understanding the mechanisms of drug action, and ultimately, developing more effective therapeutic strategies targeting mAChRs.

Q & A

Q. What is the primary pharmacological mechanism of mAChR-IN-1 hydrochloride, and how is its receptor selectivity validated?

this compound is a potent muscarinic acetylcholine receptor (mAChR) antagonist with an IC50 of 17 nM, primarily targeting the M1 receptor subtype . To validate selectivity, researchers should:

  • Perform competitive radioligand binding assays using tissues or cell lines expressing different mAChR subtypes (M1–M5) .
  • Compare inhibition curves against selective agonists/antagonists (e.g., McN-A-343 for M1, methoctramine for M2) to confirm subtype specificity .
  • Use knockout models or siRNA silencing to isolate M1-mediated effects in functional assays (e.g., calcium mobilization) .

Q. What experimental models are appropriate for studying this compound’s effects on neural signaling?

  • In vitro : Primary neuronal cultures or transfected cell lines (e.g., CHO cells expressing human M1 receptors) for electrophysiology or cAMP/IP1 accumulation assays .
  • Ex vivo : Brain slice preparations to assess synaptic plasticity or neurotransmitter release .
  • In vivo : Rodent models of cognitive dysfunction (e.g., scopolamine-induced memory impairment) to evaluate behavioral outcomes .

Q. How should researchers address solubility and stability issues in this compound preparations?

  • Solubilize in DMSO (≤10 mM stock) and dilute in buffer (e.g., PBS or artificial cerebrospinal fluid) to avoid precipitation .
  • Validate stability via HPLC-UV or LC-MS over time under experimental conditions (e.g., 37°C, pH 7.4) .
  • Include vehicle controls to rule out solvent-induced artifacts in cellular assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically analyzed?

Contradictions may arise from differences in receptor expression levels, assay conditions, or off-target effects. To resolve these:

  • Conduct meta-analysis of published IC50 values, noting assay types (binding vs. functional) and species-specific receptor variants .
  • Perform dose-response validation in parallel experiments using standardized protocols (e.g., CEREP panel for off-target screening) .
  • Evaluate pharmacokinetic variables (e.g., blood-brain barrier penetration in vivo) using LC-MS/MS quantification in plasma and brain homogenates .

Q. What strategies optimize this compound’s use in in vivo neuropharmacology studies?

  • Dose optimization : Start with 1–5 mg/kg (intraperitoneal or intravenous) based on prior neurobehavioral studies, adjusting for bioavailability .
  • Temporal profiling : Measure compound half-life and receptor occupancy via ex vivo binding assays at multiple timepoints .
  • Control for peripheral effects by co-administering a peripherally restricted mAChR antagonist (e.g., methylscopolamine) .

Q. How can researchers design experiments to investigate mAChR-IN-1’s role in cross-receptor signaling pathways (e.g., GPCR crosstalk)?

  • Use BRET/FRET biosensors to monitor real-time interactions between M1 receptors and other GPCRs (e.g., dopamine D2 receptors) .
  • Combine mAChR-IN-1 with pathway-specific inhibitors (e.g., U73122 for PLC, H89 for PKA) to dissect downstream signaling nodes .
  • Apply single-cell RNA sequencing post-treatment to identify transcriptomic changes in receptor co-expression networks .

Data Interpretation & Reproducibility

Q. What statistical approaches are critical for interpreting this compound’s dose-response relationships?

  • Fit data to a four-parameter logistic curve (Hill equation) to calculate EC50/IC50 and Hill coefficients .
  • Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons in behavioral or functional assays .
  • Report effect sizes and confidence intervals to enhance reproducibility .

Q. How should researchers mitigate batch-to-batch variability in this compound?

  • Source compounds from accredited suppliers with Lot-specific NMR and LC-MS purity certificates (>99%) .
  • Pre-test each batch in a reference assay (e.g., M1 receptor binding) and normalize activity to an internal standard .
  • Document storage conditions (e.g., −20°C, desiccated) and aliquot to avoid freeze-thaw cycles .

Ethical & Reporting Standards

Q. What are the best practices for citing this compound’s pharmacological data in publications?

  • Reference primary literature for IC50 values and receptor selectivity profiles, avoiding vendor catalogs .
  • Disclose conflicts of interest (e.g., compound sourcing from commercial entities) per journal guidelines .
  • Deposit raw data (e.g., binding curves, pharmacokinetic profiles) in public repositories like Zenodo or Figshare .

Q. How can researchers ensure compliance with ethical standards in animal studies involving this compound?

  • Adhere to ARRIVE 2.0 guidelines for experimental design transparency .
  • Obtain ethics committee approval for protocols involving pain or distress (e.g., intracerebroventricular injections) .
  • Include sex-balanced cohorts and age-matched controls to address biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.